Comparative Inhibitory Affinity (Ki) for Wild-Type HIV-1 Protease vs. FDA-Approved Small Molecules
HIV-IN peptide exhibits a defined inhibition constant (Ki) of 50 nM for wild-type HIV-1 protease . In contrast, clinically approved small-molecule protease inhibitors demonstrate Ki values in the sub-nanomolar to low nanomolar range. For instance, Darunavir (DRV) exhibits a Ki of 0.12 nM, Amprenavir (APV) a Ki of 0.17 nM, and Saquinavir (SQV) a Ki of 6.9 nM against the same wild-type target [1]. The 8-fold to 400-fold difference in potency is a critical parameter for experimental design.
| Evidence Dimension | Inhibition Constant (Ki) for HIV-1 Protease |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Darunavir (0.12 nM), Amprenavir (0.17 nM), Saquinavir (6.9 nM) |
| Quantified Difference | HIV-IN peptide is 417-fold less potent than Darunavir, 294-fold less potent than Amprenavir, and 7-fold less potent than Saquinavir. |
| Conditions | Biochemical assay using purified recombinant HIV-1 protease (wild-type). |
Why This Matters
This moderate potency makes HIV-IN peptide ideal for mechanistic studies where a less potent, reversible inhibition profile is required to avoid off-target effects or complete pathway shutdown.
- [1] PMC4303317. Table 2. Ki Values for FDA Approved Protease Inhibitors with HIV-1 Subtype B (PRWT). View Source
